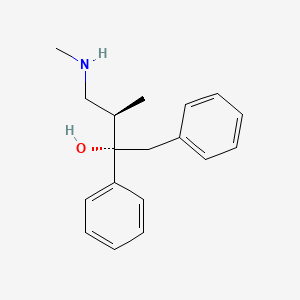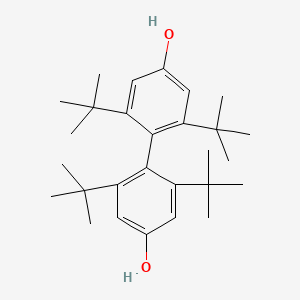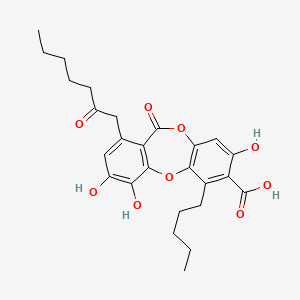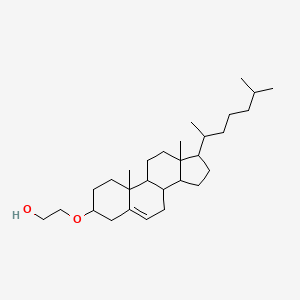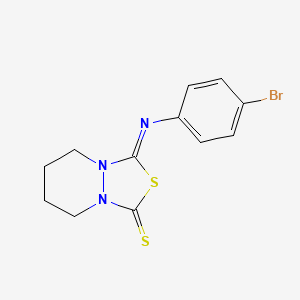
Thiadiazolidinethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-bromophenylimino)tetrahydro[1,3,4]thiadiazolo[3,4-a]pyridazine-3-thione is a thiadiazolopyridazine and an organobromine compound.
Scientific Research Applications
Antioxidant Activity
Thiazolidinone derivatives, including 1,3-thiazole and 1,3,4-thiadiazole based compounds, have shown significant antioxidant activity in vitro. These compounds were tested using various assays, such as DPPH, FRAP, and TBARS, revealing their potential as antioxidants (Djukic et al., 2018).
Spectroscopic and Theoretical Studies
1,3,4-Thiadiazolidine-2,5-dithione (TDZD) has been studied for its structure and vibrations using experimental techniques like FT-IR and FT-Raman spectra, and theoretical calculations. This research provides insights into the molecular stability and bond strength of TDZD (Xavier & Dinesh, 2013).
Plant Disease Control
Thiadiazole compounds, such as zinc thiazole and bismerthiazol, have been found to induce defense responses in rice against bacterial pathogens. These compounds trigger H2O2 accumulation and up-regulation of defense-related genes in rice leaves (Liang et al., 2015).
Antifungal and Cytotoxic Evaluation
Thiazolo-4H-1,2,4-triazoles and 1,2,3-Thiadiazolo-4H-1,2,4-triazoles have been synthesized and evaluated for their antifungal activity and cytotoxicity. These compounds have shown significant effects against various fungal pathogens and demonstrated low toxicity in certain assays (Jalilian et al., 2000).
Privileged Scaffold in Drug Discovery
Rhodanines, thiazolidine-2,4-diones, and pseudothiohydantoins, which include thiazolidinone derivatives, are recognized as privileged scaffolds in drug discovery. They have been used in the development of treatments for various diseases, including type II diabetes mellitus and diabetic complications (Tomašič & Mašič, 2009).
Potential Anti-Tumor Agents
New series of triazolo[3,4-b]thiadiazole derivatives have shown inhibitory effects on the growth of a wide range of cancer cell lines, suggesting their potential as anti-tumor agents (Ibrahim, 2009).
Glioblastoma Growth Inhibition
The thiadiazolidinone compound TDZD-8 has been found to decrease proliferation and induce apoptosis in glioblastoma cells, suggesting a novel mechanism for targeting these cells and potential therapeutic applications (Aguilar-Morante et al., 2010).
properties
Product Name |
Thiadiazolidinethione |
|---|---|
Molecular Formula |
C12H12BrN3S2 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
1-(4-bromophenyl)imino-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,4-a]pyridazine-3-thione |
InChI |
InChI=1S/C12H12BrN3S2/c13-9-3-5-10(6-4-9)14-11-15-7-1-2-8-16(15)12(17)18-11/h3-6H,1-2,7-8H2 |
InChI Key |
ICRCGJXKHDVZBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=S)SC(=NC3=CC=C(C=C3)Br)N2C1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,7-Dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-16-prop-1-en-2-yl-14-undecyl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one](/img/structure/B1194142.png)
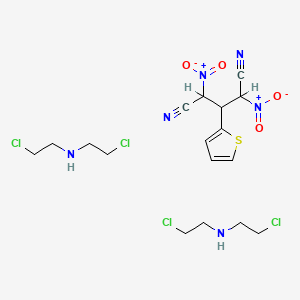
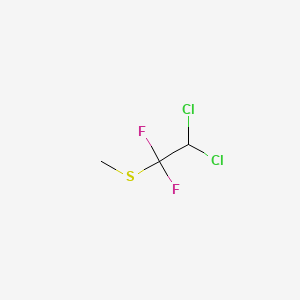
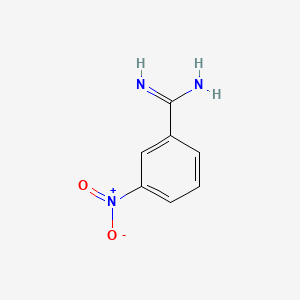
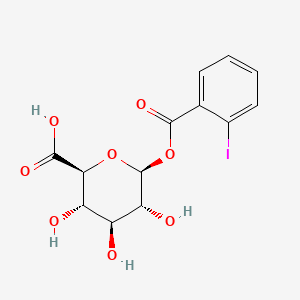
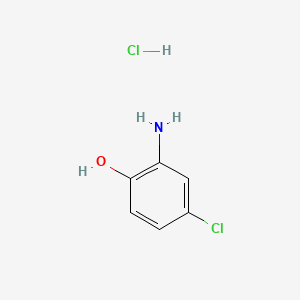
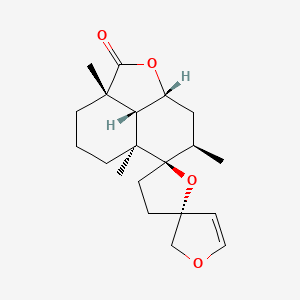
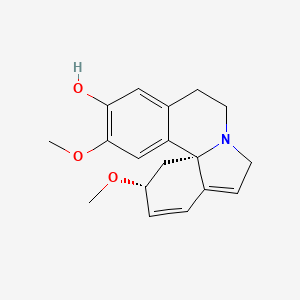
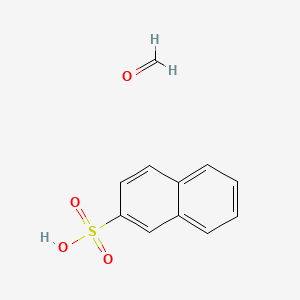
![(2S,5R,9R,10R,13R,17R)-17-[(2S)-3,6-dihydroxy-6-methylheptan-2-yl]-2,14-dihydroxy-10,13-dimethyl-1,2,4,5,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthrene-3,6-dione](/img/structure/B1194155.png)
